molecular formula C18H23N3O2 B8405765 Tert-butyl 3-(isoquinolin-5-ylamino)pyrrolidine-1-carboxylate

Tert-butyl 3-(isoquinolin-5-ylamino)pyrrolidine-1-carboxylate

Cat. No. B8405765
M. Wt: 313.4 g/mol
InChI Key: AFKFDGPLOQZWBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08158796B2

Procedure details

A 5 L flask (Flask A) equipped with a mechanical stirrer, internal temperature probe and addition funnel was charged with 5-aminoisoquinoline (300 g, 2.08 mol) and 2.7 L of tetrahydrofuran. Trifluoroacetic acid (543 mL, 7.29 mol) was added slowly while maintaining an internal temperature of <32° C. 1-Boc-3-pyrrolidinone (462.5 g, 2.50 mol) was added and the mixture was stirred for 10-30 minutes. A separate 12 L flask (Flask B) equipped with an internal temperature probe, mechanical stirrer and nitrogen inlet was flushed with nitrogen and charged with sodium triacetoxyborohydride (662.5 g, 3.13 mol) and 1.5 L of tetrahydrofuran. The contents of Flask A were slowly transferred to Flask B while maintaining an internal temperature in Flask B of <32° C. The reaction was stirred at 20-32° C. for 6 hours and all 5-aminoisoquinoline was consumed. The reaction was quenched with 3 L of 5N NaOH maintaining a temperature of <45° C. After 20 minutes, the aqueous layer was separated. The organic phase was washed with 3 L of 2N NaOH at 40° C. (with external heating). The organic phase was diluted with isopropyl acetate (2.25 L), washed with 1.5 L of water at 40° C. (with external heating), and concentrated to ˜2 L by distillation. The resulting solution was cooled to ˜20° C. The resulting slurry was filtered, washed (3×200 mL of MTBE), and dried in a vacuum oven at ˜60° C. Approximately 536 g of tert-Butyl 3-(isoquinolin-5-ylamino)pyrrolidine-1-carboxylate was isolated as a solid (82% yield).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
2.7 L
Type
solvent
Reaction Step One
Quantity
543 mL
Type
reactant
Reaction Step Two
Quantity
462.5 g
Type
reactant
Reaction Step Three
Quantity
662.5 g
Type
reactant
Reaction Step Four
Quantity
1.5 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][N:6]=[CH:7]2.FC(F)(F)C(O)=O.[C:19]([N:26]1[CH2:30][CH2:29][C:28](=O)[CH2:27]1)([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>O1CCCC1>[CH:7]1[C:8]2[C:3](=[C:2]([NH:1][CH:29]3[CH2:28][CH2:27][N:26]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:30]3)[CH:11]=[CH:10][CH:9]=2)[CH:4]=[CH:5][N:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
NC1=C2C=CN=CC2=CC=C1
Name
Quantity
2.7 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
543 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
462.5 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CC(CC1)=O
Step Four
Name
Quantity
662.5 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
1.5 L
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 10-30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5 L flask (Flask A) equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
internal temperature probe and addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining an internal temperature of <32° C
CUSTOM
Type
CUSTOM
Details
A separate 12 L flask (Flask B) equipped with an internal temperature probe, mechanical stirrer and nitrogen inlet
CUSTOM
Type
CUSTOM
Details
was flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
The contents of Flask A were slowly transferred to Flask
TEMPERATURE
Type
TEMPERATURE
Details
B while maintaining an internal temperature in Flask B of <32° C
STIRRING
Type
STIRRING
Details
The reaction was stirred at 20-32° C. for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
all 5-aminoisoquinoline was consumed
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 3 L of 5N NaOH maintaining a temperature of <45° C
WAIT
Type
WAIT
Details
After 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
WASH
Type
WASH
Details
The organic phase was washed with 3 L of 2N NaOH at 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
(with external heating)
ADDITION
Type
ADDITION
Details
The organic phase was diluted with isopropyl acetate (2.25 L)
WASH
Type
WASH
Details
washed with 1.5 L of water at 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
(with external heating)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to ˜2 L by distillation
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered
WASH
Type
WASH
Details
washed (3×200 mL of MTBE)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at ˜60° C

Outcomes

Product
Details
Reaction Time
20 (± 10) min
Name
Type
product
Smiles
C1=NC=CC2=C(C=CC=C12)NC1CN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 536 g
YIELD: CALCULATEDPERCENTYIELD 82.2%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.